Cas no 110044-82-1 (MG-101)

MG-101 structure
Produktname:MG-101
MG-101 Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- L-Leucinamide,N-acetyl-L-leucyl-N-[(1S)-1-formylpentyl]-
- CALPAIN INHIBITOR I
- MG 101
- MG-101 (ALLN)
- NULL
- Ac-Leu-Leu-Nle-al
- AC-LEU-LEU-NLE-CHO
- AC-LEU-LEU-NORLEUCINAL
- ac-llnl-cho
- AC-LL-NORLEUCINAL
- ALL
- ALLN
- ALLN Ac-LLnL-CHO MG-101 N-Acetyl-Leu-Leu-Norleu-al N-Acetyl-L-leucyl-L-leucyl-L-norleucinal
- CALPAIN INHIBITOR
- Calpain Inhibitor I,ALLN
- LLNL
- MG-101
- N-Acetyl-Leu-Leu-Norleu-al
- N-Acetyl-L-leucyl-L-leucyl-L-norleucinal
- n-acetyl-leu-leu-norleucinal
- N-Acetyl-L-leucinyl-L-leucinyl-L-norleucinal
- InSolution? ALLN
- KBio2_002847
- (S)-2-acetamido-4-methyl-N-((S)-4-methyl-1-oxo-1-((S)-1-oxohexan-2-ylamino)pentan-2-yl)pentanamide
- KBio2_000279
- HY-18964
- BCBcMAP01_000098
- N-acetyl-L-leucyl-N-[(2S)-1-oxohexan-2-yl]-L-leucinamide
- 2-[(1-Hydroxyethylidene)amino]-N-{1-hydroxy-4-methyl-1-[(1-oxohexan-2-yl)imino]pentan-2-yl}-4-methylpentanimidic acid
- UPCMLD-DP120
- HMS1989N21
- MG101
- CHEMBL304784
- N-[N-(N-Acetyl-L-leucyl)-L-leucyl]-L-norleucine, aldehyde deriv.
- E78366
- N-acetylleucylleucylnorleucinal
- Acetylleucyl-leucyl-norleucinal
- Bio2_000759
- FMYKJLXRRQTBOR-BZSNNMDCSA-N
- HMS1791N21
- Calpain Inhibitor I, >=97% (TLC), powder
- KBioGR_000279
- HMS3402N21
- ALLN - CAS 110044-82-1
- Ac-Leu-Leu-Nle-H
- s7386
- Ac-Leu-Leu-L-norleucinal
- N-Acetyl-L-leucine-L-leucine-L-norleucinal
- J-002364
- Calpain Inhibitor I, >=97.0% (TLC)
- MFCD00065505
- CHEBI:2423
- KBio3_000557
- NCGC00161662-01
- (2S)-2-acetamido-4-methyl-N-[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxohexan-2-yl]amino]pentan-2-yl]pentanamide
- Bio2_000279
- HMS1361N21
- N-Acetyl-leucyl-leucyl-norleucinal
- N-Ac-Leu-leu-norleucinal
- Ac-Leu-Leu-Nle-CHO; ALLN
- UPCMLD-DP120:002
- AKOS024457579
- N-acetyl-L-leucyl-L-leucyl-L-leucinal
- IDI1_034029
- L-Leucinamide, N-acetyl-L-leucyl-N-[(1S)-1-formylpentyl]-
- Q27096777
- CALPAIN IHIBITOR I
- CCG-208037
- NS00069341
- (2S)-2-[(2S)-2-acetamido-4-methylpentanamido]-N-[(1S)-1-formylpentyl]-4-methylpentanamide
- KBioSS_000279
- DTXSID70911457
- ALLN, Ac-LLnL-CHO, MG-101, N-Acetyl-Leu-Leu-Norleu-al, N-Acetyl-L-leucyl-L-leucyl-L-norleucinal
- DB07558
- KBio3_000558
- N-acetyl-L-leucyl-N-[(1S)-1-formylpentyl]-L-leucinamide
- Calpain Inhibitor I, N-Acetyl-Leu-Leu-norleucinal, synthetic
- UPCMLD-DP120:001
- N-{N-[N-Acetyl-(S)-leucyl]-(S)-leucyl}norleucinal
- Calpain inhibitor I;Ac-LLnL-CHO;ALLN
- 2-ACETYLAMINO-4-METHYL-PENTANOIC ACID [1-(1-FORMYL-PENTYLCARBAMOYL)-3-METHYL-BUTYL]-AMIDE
- 110044-82-1
- NCGC00161662-02
- BRD-K35923252-001-01-0
- CS-4961
- SCHEMBL231491
- EX-A3085
- NCGC00161662-08
- BSPBio_001559
- (S)-2-acetamido-N-((S)-1-amino-4-methyl-1-oxopentan-2-yl)-4-methyl-N-((S)-1-oxohexan-2-yl)pentanamide
- BDBM50069792
- BS-48888
- NCGC00161662-03
- KBio2_005415
- (2S)-2-[(2S)-2-ACETAMIDO-4-METHYLPENTANAMIDO]-4-METHYL-N-[(2S)-1-OXOHEXAN-2-YL]PENTANAMIDE
- GTPL13381
-
- MDL: MFCD00065505
- Inchi: InChI=1S/C20H37N3O4/c1-7-8-9-16(12-24)22-19(26)18(11-14(4)5)23-20(27)17(10-13(2)3)21-15(6)25/h12-14,16-18H,7-11H2,1-6H3,(H,21,25)(H,22,26)(H,23,27)/t16-,17-,18-/m0/s1
- InChI-Schlüssel: FMYKJLXRRQTBOR-BZSNNMDCSA-N
- Lächelt: O=C(N[C@H](C=O)CCCC)[C@@H](NC([C@@H](NC(C)=O)CC(C)C)=O)CC(C)C
Berechnete Eigenschaften
- Genaue Masse: 383.27800
- Monoisotopenmasse: 383.278
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 7
- Schwere Atomanzahl: 27
- Anzahl drehbarer Bindungen: 16
- Komplexität: 492
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 3
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topologische Polaroberfläche: 104
- Tautomerzahl: 16
- Oberflächenladung: 0
Experimentelle Eigenschaften
- Farbe/Form: Weißes Pulver
- Dichte: 1.020±0.06 g/cm3 (20 ºC 760 Torr),
- Siedepunkt: 510.42°C (rough estimate)
- Flammpunkt: 192.9°C
- Brechungsindex: 1.6300 (estimate)
- Löslichkeit: Sehr leicht löslich (0,16 g/l) (25°C),
- Wasserteilungskoeffizient: Soluble in dimethyl sulfoxide, ethanol, methanol. Insoluble in water, and aqueous buffers.
- PSA: 104.37000
- LogP: 3.11470
- Löslichkeit: Nicht bestimmt
MG-101 Sicherheitsinformationen
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:3
- Sicherheitshinweise: S22; S24/25
- FLUKA MARKE F CODES:3-10
- Sicherheitsbegriff:S22-24/25
- Lagerzustand:2-8°C
MG-101 Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
TRC | M340950-2mg |
MG-101 (ALLN) |
110044-82-1 | 2mg |
$68.00 | 2023-05-17 | ||
TRC | M340950-10mg |
MG-101 (ALLN) |
110044-82-1 | 10mg |
$142.00 | 2023-05-17 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci9296-25mg |
Calpain Inhibitor I, ALLN |
110044-82-1 | 98% | 25mg |
¥1328.00 | 2023-09-09 | |
Ambeed | A158847-25mg |
(S)-2-acetamido-N-((S)-1-amino-4-methyl-1-oxopentan-2-yl)-4-methyl-N-((S)-1-oxohexan-2-yl)pentanamide |
110044-82-1 | 98+% | 25mg |
$128.0 | 2025-02-20 | |
abcr | AB348869-250mg |
Calpain Inhibitor I, 95%; . |
110044-82-1 | 95% | 250mg |
€771.80 | 2024-06-12 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6583-10 mg |
MG101 |
110044-82-1 | 98.00% | 10mg |
¥987.00 | 2022-04-26 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C872894-5mg |
Calpain inhibitor-1 |
110044-82-1 | 97% | 5mg |
¥1,044.90 | 2022-01-13 | |
Apollo Scientific | BIC0320-25mg |
Calpain inhibitor I |
110044-82-1 | 25mg |
£160.00 | 2025-02-19 | ||
ChemScence | CS-4961-50mg |
MG-101 |
110044-82-1 | ≥98.0% | 50mg |
$480.0 | 2022-04-28 | |
Ambeed | A158847-1g |
(S)-2-acetamido-N-((S)-1-amino-4-methyl-1-oxopentan-2-yl)-4-methyl-N-((S)-1-oxohexan-2-yl)pentanamide |
110044-82-1 | 98+% | 1g |
$1193.0 | 2025-02-20 |
MG-101 Verwandte Literatur
-
Wouter A. van der Linden,Lianne I. Willems,Tamer B. Shabaneh,Nan Li,Mark Ruben,Bogdan I. Florea,Gijs A. van der Marel,Markus Kaiser,Alexei F. Kisselev,Herman S. Overkleeft Org. Biomol. Chem. 2012 10 181
-
Melissa Ann Gr?wert,Michael Groll Chem. Commun. 2012 48 1364
-
Takeru Miyakoshi,Hiroyuki Konno Org. Biomol. Chem. 2019 17 2896
-
S. E. Adams,E. J. Robinson,D. J. Miller,P. J. Rizkallah,M. B. Hallett,R. K. Allemann Chem. Sci. 2015 6 6865
-
Hui Li,Yujun Kim,Hyoje Jung,Ji Young Hyun,Injae Shin Chem. Soc. Rev. 2022 51 8957
110044-82-1 (MG-101) Verwandte Produkte
- 16395-57-6((S)-5-Oxopyrrolidine-2-carboxamide)
- 158923-09-2(Ferrocene,1-(dicyclohexylphosphino)-2-[(1R)-1-(diphenylphosphino)ethyl]-, (1R)-)
- 10177-32-9(Methyl 4-Methoxypyridine-3-carboxylate)
- 2679943-15-6(rac-benzyl N-(1R,6S,7R,8R)-8-(hydroxymethyl)bicyclo4.2.0octan-7-ylcarbamate)
- 1019587-26-8(N-(3-methylphenyl)thiolan-3-amine)
- 69377-81-7(Fluroxypyr)
- 2680606-90-8(3-(Pyrrolidin-1-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)
- 1261454-45-8(4-(Difluoromethyl)-2-hydroxytoluene)
- 135912-30-0(2-Pyridinecarboxamide, N,N'-[(1S,2S)-1,2-diphenyl-1,2-ethanediyl]bis-)
- 2320465-50-5(1-(4-chlorophenyl)methyl-3-(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methylurea)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:110044-82-1)MG-101

Reinheit:99%/99%/99%/99%
Menge:1g/250mg/100mg/50mg
Preis ($):1074.0/420.0/285.0/190.0
atkchemica
(CAS:110044-82-1)MG-101

Reinheit:95%+
Menge:1g/5g/10g/100g
Preis ($):Untersuchung